molecular formula C15H21NO4S B558077 Boc-S-benzyl-L-cysteine CAS No. 5068-28-0

Boc-S-benzyl-L-cysteine

Cat. No. B558077
CAS RN: 5068-28-0
M. Wt: 311.4 g/mol
InChI Key: IFVORPLRHYROAA-LBPRGKRZSA-N
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Description

Boc-S-benzyl-L-cysteine is a cysteine derivative used in various chemical synthesis and peptide chemistry . It is a white powder .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of Boc-S-benzyl-L-cysteine is C15H21NO4S . The CAS number is 5068-28-0 .


Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .


Physical And Chemical Properties Analysis

Boc-S-benzyl-L-cysteine is a white powder . The molecular weight is 311.40 g/mol .

Scientific Research Applications

1. Peptide and Protein Science

  • Application : Protecting group chemistry for the cysteine thiol group, including Boc-S-benzyl-L-cysteine, has enabled a vast array of peptide and protein chemistry over the last several decades .
  • Method : Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Results : This methodology has been used in the synthesis of multiple proteins, including Centruroides suffusus suffusus toxin II protein (CssII) and α-synuclein .

2. Formation of Unbranched Nanotubes

  • Application : A short cystine-based dipeptide, which includes Boc-S-benzyl-L-cysteine, spontaneously self-associates to form straight, unbranched nanotubes .
  • Method : The formation of nanotubes in solution state has been demonstrated by atomic force microscopy and scanning electron microscopy . Infrared absorption and circular dichroism demonstrated the intermolecular β-sheet-like backbone hydrogen bonding in juxtaposing and stacking of aromatic side chains .
  • Results : Such self-assembled nanobiomaterials provide a novel possibility of designing new functional biomaterials with potential applications in nanobiotechnology .

3. Impregnation into Silica Gel

  • Application : Boc-S-benzyl-L-cysteine has been successfully impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles .
  • Method : The sol-gel technique is used for the impregnation process .
  • Results : The result is nanoscale hydrophobic particles ranging from 500 to 900 nm .

4. Dual Protection of Amino Functions

  • Application : Boc-S-benzyl-L-cysteine is used in the dual protection of amino functions, which plays a pivotal role in the synthesis of multifunctional targets .
  • Method : The Boc group is used for the protection of amino functions, and it can accommodate two such groups. This is particularly useful in the synthesis of peptides and proteins .
  • Results : The use of Boc for the protection of amino functions has become one of the most commonly used methods in synthetic chemistry .

5. Synthesis of Peptides and Proteins

  • Application : Boc-S-benzyl-L-cysteine is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues .
  • Method : The Boc group is used for the protection of the N-terminal of the amino acid during peptide synthesis .
  • Results : The resulting peptides and proteins can further be converted to dehydroalanine .

6. Chemical Synthesis and Peptide Chemistry

  • Application : Boc-S-benzyl-L-cysteine is used in various chemical syntheses and peptide chemistry .
  • Method : The Boc group is used for the protection of the amino group during the synthesis process .
  • Results : The resulting compounds are used in various chemical reactions and peptide synthesis .

7. Synthesis of Multifunctional Targets

  • Application : Boc-S-benzyl-L-cysteine is used in the dual protection of amino functions, which plays a pivotal role in the synthesis of multifunctional targets .
  • Method : The Boc group is used for the protection of amino functions, and it can accommodate two such groups. This is particularly useful in the synthesis of peptides and proteins .
  • Results : The use of Boc for the protection of amino functions has become one of the most commonly used methods in synthetic chemistry .

8. Synthesis of Dehydroalanine

  • Application : Boc-S-benzyl-L-cysteine is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues, which can further be converted to dehydroalanine .
  • Method : The Boc group is used for the protection of the N-terminal of the amino acid during peptide synthesis .
  • Results : The resulting peptides and proteins can further be converted to dehydroalanine .

9. Peptide Chemistry

  • Application : Boc-S-benzyl-L-cysteine is used in various chemical syntheses and peptide chemistry .
  • Method : The Boc group is used for the protection of the amino group during the synthesis process .
  • Results : The resulting compounds are used in various chemical reactions and peptide synthesis .

Future Directions

Cysteine protecting groups have enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . This suggests that the use of Boc-S-benzyl-L-cysteine and similar compounds will continue to be important in future research and applications .

properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVORPLRHYROAA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884128
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-S-benzyl-L-cysteine

CAS RN

5068-28-0
Record name N-tert-Butoxycarbonyl-S-benzyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5068-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-(phenylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-benzyl-N-[tert-butoxycarbonyl]-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
EK Dolence, JM Dolence… - Journal of Combinatorial …, 2000 - ACS Publications
A solid-phase method, based on Kaiser's p-benzophenone oxime resin, was developed for the synthesis of a series of N-acetyl-S-(E,E-farnesylated) Ca 1 a 2 X tetrapeptides as …
Number of citations: 36 pubs.acs.org
H Zhang, Q Tian, W Xiang, Y Du, Z Wang… - Advanced …, 2023 - Wiley Online Library
… and functional groups based on the S-benzyl-L-cysteine molecule according to the following density functional theory (DFT) calculation; these include Boc-S-benzyl-L-cysteine (BBC), …
Number of citations: 13 onlinelibrary.wiley.com
F Bucatariu, F Simon, G Fundueanu… - Colloid and Polymer …, 2011 - Springer
… After the adsorption of PVAm onto microporous silica particles and stabilization by cross-linking, five repeated coupling reactions of Boc-S-benzyl-l-cysteine were performed. To test the …
Number of citations: 12 link.springer.com
F Bucatariu, ES Dragan, F Simon - Biomacromolecules, 2007 - ACS Publications
… After 10 min, a solution containing 0.200 g (0.64 mmol) of boc-S-benzyl-l-cysteine in 4 mL of … We showed the feasibility of the grafting of boc-S-benzyl-l-cysteine on the surface of PAEA/…
Number of citations: 11 pubs.acs.org
F Simon, ES Dragan, F Bucatariu - Reactive and Functional Polymers, 2008 - Elsevier
… After 10 min, a solution containing 0.200 g (0.64 mmol) of boc-S-benzyl-l-cysteine in 4 mL of DCM was added and shaken for 10 min. Then, a solution of 0.132 g of DCC (0.64 mmol) in …
Number of citations: 25 www.sciencedirect.com
F Bucatariu, ES Dragan - Rev. Roum. Chem, 2010 - revroum.lew.ro
… to investigate the adsorption of poly[N-(β-aminoethylene)acrylamide] (PAEA) onto silica particles and step-by-step coupling reactions of a protected amino acid, bocS-benzyl-L-cysteine, …
Number of citations: 1 revroum.lew.ro
B Florin, DE Stela, F Gheorghe… - Research journal of …, 2013 - repository.uantwerpen.be
… After the formation of cross-linked polyelectrolyte network, fifteen repeated coupling reactions of boc-S-benzyl-L-cysteine were performed onto solid surface. The hybrid silica …
Number of citations: 1 repository.uantwerpen.be
F Bucatariu, SE Dragan, G Fundueanu… - Research Journal of …, 2013 - hero.epa.gov
… After the formation of cross-linked polyelectrolyte network, fifteen repeated coupling reactions of boc-S-benzyl-L-cysteine were performed onto solid surface. The hybrid silica …
Number of citations: 1 hero.epa.gov
EANN HALLINAN - International journal of peptide and protein …, 1991 - Wiley Online Library
… To confirm that Nut-Boc-Sbenzyl-L-cysteine was attached to the resin after using cesium salt conditions (9, amino acid analysis using S-benzyl-L-cysteine as the standard and …
Number of citations: 11 onlinelibrary.wiley.com
RB Moore, T Green - Toxicological & Environmental Chemistry, 1988 - Taylor & Francis
… This led to our use of the readily available Nt-BOC-S-benzyl-L-cysteine. The di-sodium salt can be conveniently prepared in liquid ammonia with metallic sodium and the reaction with …
Number of citations: 32 www.tandfonline.com

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